Boc-L-homophenylalanine is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function. Its chemical formula is C₁₅H₂₁NO₄, and it is commonly used in organic synthesis and peptide chemistry. The compound is a derivative of homophenylalanine, which itself is an analog of phenylalanine, featuring an additional carbon in its side chain. This structural modification imparts unique properties to Boc-L-homophenylalanine, making it a valuable reagent in various
Boc-L-homophenylalanine (Boc-L-hPhe) is a synthetic, non-natural amino acid with the chemical formula C₁₅H₂₁NO₄. It is a crucial building block used in the field of peptide synthesis, which involves the creation of peptides and proteins in the laboratory. The presence of a "Boc" (tert-Butyloxycarbonyl) protecting group on the N-terminus allows for the controlled addition of Boc-L-hPhe to a growing peptide chain while keeping the side chain free to participate in peptide bond formation []. This specific feature makes Boc-L-hPhe a valuable tool for scientists studying protein structure and function, as it allows for the incorporation of modified amino acids into peptides, potentially leading to the development of novel therapeutic agents [].
Beyond peptide synthesis, Boc-L-hPhe also finds application in enzyme inhibition studies. Its structural similarity to the natural amino acid L-phenylalanine allows it to bind to certain enzymes, potentially interfering with their activity [, ]. This property makes Boc-L-hPhe a valuable tool for researchers investigating enzyme function and developing new drugs that target specific enzymes. For example, studies have explored the use of Boc-L-hPhe derivatives as potential inhibitors of enzymes involved in various diseases, including cancer and neurodegenerative disorders [].
Boc-L-hPhe may also be used in various other areas of scientific research, including:
Boc-L-homophenylalanine can be synthesized through various methods:
Boc-L-homophenylalanine finds applications primarily in:
Boc-L-homophenylalanine shares similarities with several other amino acid derivatives. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
L-Phenylalanine | Aromatic side chain | Directly involved in protein synthesis; no additional carbon. |
L-Homophenylalanine | Similar structure but lacks Boc protection | Naturally occurring; less stable than Boc-protected variants. |
N-Boc-L-alanine | Contains a simpler side chain | Commonly used in peptide synthesis; more straightforward reactivity. |
N-Boc-L-serine | Contains a hydroxyl group | Offers different reactivity due to hydroxyl functionalization. |
Boc-L-homophenylalanine is unique due to its combination of structural features that allow for enhanced stability during synthetic processes while maintaining reactivity necessary for peptide bond formation.
Irritant